molecular formula C8H5FO2S B13485469 3-Ethynylbenzene-1-sulfonyl fluoride

3-Ethynylbenzene-1-sulfonyl fluoride

Cat. No.: B13485469
M. Wt: 184.19 g/mol
InChI Key: UZHIMCHDLONTFD-UHFFFAOYSA-N
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Description

3-Ethynylbenzene-1-sulfonyl fluoride is an organosulfur compound characterized by a benzene ring substituted with an ethynyl group (–C≡CH) at the 3-position and a sulfonyl fluoride (–SO₂F) group at the 1-position. This structure combines the reactivity of the ethynyl moiety, which enables click chemistry applications, with the sulfonyl fluoride group, known for its stability and utility in covalent inhibition and bioconjugation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynylbenzene-1-sulfonyl fluoride typically involves the introduction of the ethynyl group onto a benzene ring followed by sulfonylation. One common method is the electrophilic aromatic substitution reaction, where an ethynyl group is introduced to the benzene ring using acetylene derivatives under specific conditions. The sulfonylation step involves the reaction of the ethynylbenzene with sulfonyl fluoride reagents under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions followed by sulfonylation using advanced catalytic processes. These methods ensure high yield and purity of the compound, making it suitable for various industrial applications .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the ethynyl group is oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl fluoride group to other functional groups, such as sulfonamides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products Formed:

Scientific Research Applications

3-Ethynylbenzene-1-sulfonyl fluoride is a chemical compound with an ethynyl group attached to a benzene ring and a sulfonyl fluoride functional group. It is valuable in synthetic applications within organic chemistry, especially in pharmaceutical and agrochemical development, due to its unique reactivity in electrophilic substitution reactions. Sulfonyl fluorides, in general, exhibit significant biological relevance and can act as inhibitors for various enzymes.

General Information

  • Formula: The molecular formula of this compound is C8H5FO2S.
  • Reactivity: The ethynyl substituent enhances the compound's reactivity and versatility, allowing it to participate in both nucleophilic and electrophilic reactions, making it valuable in synthetic organic chemistry.

Applications

While specific biological activities of this compound are not extensively documented, its structural features suggest several potential applications.

Potential Therapeutic Applications

Sulfonyl fluorides can modify biological targets through covalent bonding, making them potential candidates for developing therapeutic agents against diseases such as cancer and bacterial infections.

Use in Click Chemistry

2-Substituted-Alkynyl-1-Sulfonyl Fluorides ease of diversification through reaction pathways validates Diversity Oriented Clicking as an effective method for lead discovery . These molecules serve as examples of bio-compatible SuFEx reactions mediated by environmental factors unique to the “live” protein system, securing sulfur-fluoride-containing ligands as promising covalent therapeutics .

Use as Enzyme Inhibitors

This compound may act as an inhibitor for human neutrophil elastase, which is an attractive therapeutic target due to its implication in numerous chronic diseases .

Reactions

  • Reactions with Nucleophiles and Electrophiles: Interaction studies involving this compound typically focus on its reactivity with nucleophiles and electrophiles. The presence of electron-withdrawing groups significantly accelerates nucleophilic substitution reactions involving sulfonyl fluorides.
  • Addition of Carboxylic Acids: The addition of carboxylic acids to SASFs proceeds with Z-selectivity .

Mechanism of Action

The mechanism of action of 3-ethynylbenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets through its sulfonyl fluoride group. This group acts as an electrophilic warhead, reacting with nucleophilic sites on target molecules. The ethynyl group can also participate in various reactions, contributing to the compound’s overall reactivity. These interactions can lead to the inhibition of enzymes or modification of biological pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-Ethynylbenzene-1-sulfonyl Fluoride with structurally related sulfonyl derivatives:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Key Features/Applications Reference
This compound –SO₂F (1-position), –C≡CH (3-position) C₈H₅FO₂S 184.19 (calc.) Potential for bioconjugation, covalent inhibition Inference
3-(Ethanesulfonyl)benzene-1-sulfonyl Chloride –SO₂Cl (1-position), –SO₂C₂H₅ (3-position) C₈H₇ClO₄S₂ 290.76 Reactive sulfonyl chloride; used in synthesis
3-(Trifluoromethyl)benzene-1-sulfonyl Chloride –SO₂Cl (1-position), –CF₃ (3-position) C₇H₄ClF₃O₂S 264.62 Electron-withdrawing group enhances reactivity
3-Ethylcyclopentane-1-sulfonyl Fluoride –SO₂F (1-position), ethylcyclopentane backbone C₇H₁₃FO₂S 180.24 Aliphatic sulfonyl fluoride; limited aromaticity
3-Chloro-4-ethanesulfonamidobenzene-1-sulfonyl Chloride –SO₂Cl (1-position), –Cl (3), –SO₂NH₂C₂H₅ (4) C₈H₈Cl₂N₂O₄S₂ 347.25 Dual sulfonyl and sulfonamide groups; complex reactivity

Key Observations:

  • Reactivity : Sulfonyl fluorides (e.g., This compound , 3-Ethylcyclopentane-1-sulfonyl Fluoride) are generally more hydrolytically stable than sulfonyl chlorides (e.g., compounds in ), making them preferable for applications requiring prolonged stability .
  • Substituent Effects : The ethynyl group in the target compound introduces alkyne functionality, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a feature absent in analogs with alkyl or trifluoromethyl groups .
  • Aromatic vs. Aliphatic Backbones : The benzene ring in the target compound and analogs like provides π-π interaction capabilities, unlike aliphatic derivatives (e.g., ), which may limit their use in aromatic drug scaffolds.

Physicochemical Properties

While detailed data for This compound are unavailable, inferences can be drawn from analogs:

  • Molecular Weight : The target compound (184.19 g/mol) is lighter than sulfonyl chlorides (e.g., 290.76 g/mol for ), likely due to the lower atomic weight of fluorine vs. chlorine.

Biological Activity

3-Ethynylbenzene-1-sulfonyl fluoride, also known as 4-Ethynylbenzene-1-sulfonyl fluoride, is a sulfonyl fluoride compound characterized by an ethynyl group attached to a benzene ring. This compound has garnered attention due to its unique reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis. Despite limited specific documentation on its biological activities, the general properties of sulfonyl fluorides suggest significant biological relevance.

The molecular formula of this compound is C9_9H7_7F2_2O2_2S. The compound exhibits notable electrophilic characteristics, making it valuable in synthetic applications. Sulfonyl fluorides, including this compound, are known for their ability to participate in nucleophilic substitution reactions, which can lead to the formation of various biologically active derivatives.

Biological Activity Overview

While specific studies on this compound are sparse, sulfonyl fluorides generally exhibit significant biological activities:

  • Enzyme Inhibition : Sulfonyl fluorides can act as inhibitors for various enzymes. Their ability to form covalent bonds with biological targets allows them to modify enzyme activity, making them potential candidates for therapeutic agents against diseases like cancer and bacterial infections.
  • Drug Development : Due to their reactivity and ability to selectively target proteins, sulfonyl fluorides are often employed in drug discovery processes. They can serve as chemical probes in the development of covalent inhibitors that engage specific residues in target proteins .

Case Studies and Research Findings

Recent research has explored the broader implications of sulfonyl fluoride compounds in biological contexts:

  • Covalent Inhibitors : A study highlighted the development of sulfonyl fluoride-based probes that covalently engage with histidine residues in proteins like cereblon (CRBN). These probes were shown to possess varying binding potencies and could effectively degrade neosubstrates associated with specific cellular pathways .
  • Reactivity Studies : Another investigation focused on the reactivity of substituted sulfonyl fluorides with nucleophiles. The study demonstrated that certain derivatives exhibited significant inhibitory effects against human neutrophil elastase (hNE), showcasing their potential as therapeutic agents with IC50_{50} values in the low micromolar range .
  • Stability and Selectivity : The stability of sulfonyl fluoride compounds under physiological conditions was evaluated, revealing that some derivatives maintained their integrity over time while exhibiting selective reactivity towards targeted enzymes .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related compounds is useful:

Compound NameStructure/Functional GroupUnique Features
4-Acetylbenzene-1-sulfonyl fluorideCHFOSContains an acetyl group; different reactivity patterns.
Vinylsulfonyl fluorideCHFOSFeatures a vinyl group; participates in addition reactions.
Phenylsulfonyl fluorideCHFOSLacks ethynyl functionality; primarily used for electrophilic substitution.

The unique ethynyl substituent in this compound enhances its reactivity compared to other sulfonyl fluorides, allowing it to participate in diverse reaction pathways that may lead to biologically active derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for 3-ethynylbenzene-1-sulfonyl fluoride?

  • Methodological Answer : Synthesis typically involves functionalizing benzene-sulfonyl fluoride precursors with ethynyl groups. For example, analogous sulfonyl chlorides (e.g., 3-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride) are synthesized via nucleophilic substitution under inert conditions using solvents like dichloromethane . Purification via recrystallization or chromatography (e.g., silica gel column) ensures high purity. Ethynylation may require palladium-catalyzed coupling (e.g., Sonogashira reaction), followed by fluorination to stabilize the sulfonyl fluoride group .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Use anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride.

Q. How should this compound be handled and stored to ensure stability?

  • Methodological Answer : Store in airtight, moisture-free containers at –20°C under inert gas (e.g., argon). Handle in fume hoods with PPE (gloves, goggles) due to its potential reactivity and toxicity, as recommended for sulfonyl fluorides . Stability tests under varying pH and temperature (e.g., 25°C vs. 40°C) can identify degradation pathways via NMR or FTIR .

Advanced Research Questions

Q. How does the ethynyl group influence the reactivity of this compound in nucleophilic substitutions compared to other substituents?

  • Methodological Answer : The electron-withdrawing sulfonyl fluoride group enhances electrophilicity, while the ethynyl group introduces steric and electronic effects. Compare kinetics with analogs (e.g., 4-trifluoromethylbenzenesulfonyl chloride) by tracking reactions with amines/thiols via LC-MS. Ethynyl groups may reduce steric hindrance, accelerating substitutions in aromatic systems . Computational modeling (DFT) can predict transition states and regioselectivity .

Q. What strategies resolve contradictions in reported reactivity or stability data for sulfonyl fluorides under aqueous vs. anhydrous conditions?

  • Methodological Answer : Contradictions often arise from trace moisture or pH variations. Conduct controlled hydrolysis experiments (e.g., in buffered solutions at pH 2–12) and analyze products via NMR or X-ray crystallography. For example, sulfonyl fluorides hydrolyze to sulfonic acids in basic conditions but remain stable in anhydrous organic solvents . Cross-validate findings with kinetic studies and computational hydration energy calculations .

Q. How can this compound be utilized in covalent inhibitor design for serine proteases?

  • Methodological Answer : The sulfonyl fluoride group acts as a warhead, forming covalent bonds with catalytic serine residues. Design assays using trypsin or chymotrypsin, incubating the compound (0.1–1 mM) and monitoring enzyme inhibition via fluorogenic substrates. Confirm binding via MALDI-TOF/MS or crystallography. Compare selectivity with non-ethynylated analogs to assess the ethynyl group’s role in target engagement .

Q. What analytical techniques are critical for characterizing byproducts in reactions involving this compound?

  • Methodological Answer : Use hyphenated techniques:

  • HPLC-MS : Identify low-abundance byproducts (e.g., hydrolyzed sulfonic acids).
  • NMR (¹H/¹³C/¹⁹F) : Detect structural changes (e.g., ethynyl group oxidation).
  • X-ray photoelectron spectroscopy (XPS) : Confirm sulfur oxidation states .
    • Case Study : In substitution reactions, unexpected dimerization may occur; SEC (size-exclusion chromatography) can isolate oligomeric species .

Q. How do computational methods predict the regioselectivity of this compound in click chemistry applications?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to model transition states in Huisgen cycloadditions. Compare activation energies for ethynyl vs. sulfonyl group participation. Molecular docking (AutoDock Vina) can predict binding orientations in enzyme-inhibitor complexes. Validate predictions with experimental kinetic data (e.g., stopped-flow spectroscopy) .

Q. Why do biological assays report conflicting inhibitory potencies for sulfonyl fluoride derivatives, and how can these discrepancies be addressed?

  • Methodological Answer : Variability may stem from assay conditions (e.g., pH, temperature) or enzyme isoforms. Standardize protocols using reference inhibitors (e.g., PMSF) and include positive/negative controls. Use isothermal titration calorimetry (ITC) to measure binding affinities independently. Meta-analysis of historical data (e.g., fluoride content in enzymatic buffers) can identify confounding factors .

Properties

Molecular Formula

C8H5FO2S

Molecular Weight

184.19 g/mol

IUPAC Name

3-ethynylbenzenesulfonyl fluoride

InChI

InChI=1S/C8H5FO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h1,3-6H

InChI Key

UZHIMCHDLONTFD-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)S(=O)(=O)F

Origin of Product

United States

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